molecular formula C18H26FNO · HCl B1162882 4-fluoro PV9 (hydrochloride)

4-fluoro PV9 (hydrochloride)

Cat. No. B1162882
M. Wt: 327.9
InChI Key: HZSLWPWRNZGOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PV9 is an analog of α-pyrrolidinopentiophenone in which the pentyl chain is elongated by three carbons. 4-fluoro PV9 differs from PV9 by having a fluorine atom at the four, or para, position of the phenyl group. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

Scientific Research Applications

  • Identification and Characterization : A study by Majchrzak et al. (2015) focuses on the identification and physicochemical characterization of new cathinone derivatives, including 4-fluoro PV9. They utilized various analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for detailed characterization (Majchrzak et al., 2015).

  • Detection in Biological Samples : Minakata et al. (2014) developed a detection method using matrix-assisted laser desorption ionization (MALDI) for the analysis of six pyrrolidino cathinone derivatives, including 4-fluoro PV9, in human blood. This method improved the sensitivity and rapidity of detection for these substances (Minakata et al., 2014).

properties

Product Name

4-fluoro PV9 (hydrochloride)

Molecular Formula

C18H26FNO · HCl

Molecular Weight

327.9

InChI

InChI=1S/C18H26FNO.ClH/c1-2-3-4-5-8-17(20-13-6-7-14-20)18(21)15-9-11-16(19)12-10-15;/h9-12,17H,2-8,13-14H2,1H3;1H

InChI Key

HZSLWPWRNZGOIZ-UHFFFAOYSA-N

SMILES

O=C(C(N1CCCC1)CCCCCC)C2=CC=C(F)C=C2.Cl

synonyms

4-fluoro α-POP; para-fluoro-PV9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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